![molecular formula C24H30N6O4S B2443840 3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide CAS No. 1251699-16-7](/img/structure/B2443840.png)
3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It’s used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’-(acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108-111 °C at 26 mm Hg . Its density is 1.117 g/mL at 20 °C . The refractive index is n20/D 1.4819 (lit.) .Scientific Research Applications
Anticancer Applications
The development of novel anticancer agents has been a significant area of research in medicinal chemistry. For instance, Mohammad Hossain and colleagues (2020) outlined the discovery and development of a series of compounds demonstrating excellent cytotoxic properties, potentially more potent than contemporary anticancer drugs. These molecules have shown tumour-selective toxicity and the ability to modulate multi-drug resistance, with modes of action including apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions. Although not directly mentioning 3-amino-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-propylbenzamide, this research highlights the importance of structural innovation in developing antineoplastic drug candidates, suggesting a context where similar compounds could be applied (Mohammad Hossain et al., 2020).
Bioreductive Anticancer Agents
Tirapazamine, a lead compound in the benzotriazine di-N-oxide class, offers a precedent for the therapeutic potential of structurally innovative bioreductive anticancer agents. Its selective toxicity towards hypoxic cells through a one-electron reduction mechanism leading to DNA damage suggests a pathway that could be relevant for similar compounds. This underscores the potential utility of novel compounds in enhancing the efficacy of treatments when combined with radiation or chemotherapy agents like cisplatin (J. Brown & L. Wang, 1998).
Antimicrobial Applications
The search for new antimicrobial agents has led to the exploration of various chemical scaffolds. For example, the review by Nazarov V.N. et al. (2021) on the industrial use of amino-1,2,4-triazoles highlights the versatility of certain chemical structures in producing pharmaceuticals, dyes, and other products with antimicrobial properties. While the specific compound is not discussed, the broader context of utilizing novel chemical entities for antimicrobial purposes provides a relevant backdrop for its potential applications (Nazarov V.N. et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4S/c1-15(2)27-22(32)17-7-9-29(10-8-17)24-28-21-20(35-24)23(33)30(14-26-21)13-19(31)25-12-16-5-4-6-18(11-16)34-3/h4-6,11,14-15,17H,7-10,12-13H2,1-3H3,(H,25,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJYQEUFWKAKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide |
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